molecular formula C20H15ClN2O4 B4231928 N-[2-(benzyloxy)-5-chlorophenyl]-3-nitrobenzamide

N-[2-(benzyloxy)-5-chlorophenyl]-3-nitrobenzamide

Cat. No.: B4231928
M. Wt: 382.8 g/mol
InChI Key: PLCGXSKQDKEMKO-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)-5-chlorophenyl]-3-nitrobenzamide, also known as BPN-15606, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent for various neurological disorders.

Mechanism of Action

N-[2-(benzyloxy)-5-chlorophenyl]-3-nitrobenzamide works by inhibiting the activity of an enzyme called phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, this compound has been shown to reduce inflammation in the brain, which can contribute to the development of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(benzyloxy)-5-chlorophenyl]-3-nitrobenzamide in lab experiments is that it has been shown to have a high level of specificity for PDE4, which can reduce the risk of off-target effects. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal models. However, one limitation of using this compound in lab experiments is that it can be difficult to administer due to its low solubility in water.

Future Directions

There are several future directions for research on N-[2-(benzyloxy)-5-chlorophenyl]-3-nitrobenzamide. One area of focus could be on developing more effective methods for administering the compound, such as improving its solubility in water. Additionally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, studies could be conducted to investigate the long-term safety and efficacy of this compound in humans.

Scientific Research Applications

N-[2-(benzyloxy)-5-chlorophenyl]-3-nitrobenzamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for various neurological disorders. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Additionally, this compound has been shown to have potential as a treatment for depression and anxiety disorders.

Properties

IUPAC Name

N-(5-chloro-2-phenylmethoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c21-16-9-10-19(27-13-14-5-2-1-3-6-14)18(12-16)22-20(24)15-7-4-8-17(11-15)23(25)26/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCGXSKQDKEMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.